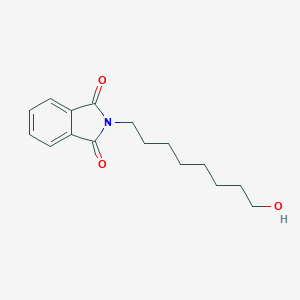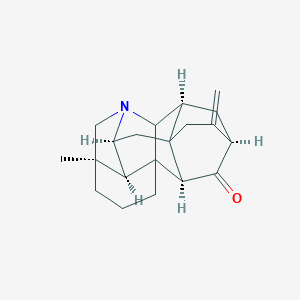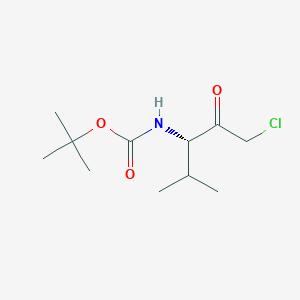
Boc-Val-clorometilcetona
Descripción general
Descripción
Boc-Val-chloromethylketone: is a chemical compound with the molecular formula C11H20ClNO3. It is a derivative of valine, an essential amino acid, and is commonly used in organic synthesis and biochemical research. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a valine residue, and a chloromethyl ketone functional group.
Aplicaciones Científicas De Investigación
Chemistry: Boc-Val-chloromethylketone is used as a building block in the synthesis of peptides and peptidomimetics. It is also employed in the development of enzyme inhibitors and as a reagent in organic synthesis.
Biology: In biological research, Boc-Val-chloromethylketone is used to study enzyme mechanisms and protein interactions. It serves as a tool for the selective modification of proteins and peptides.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the design of enzyme inhibitors for the treatment of diseases such as cancer and infectious diseases.
Industry: Boc-Val-chloromethylketone is used in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) and intermediates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Val-chloromethylketone typically involves the protection of the amino group of valine with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the chloromethyl ketone functionality. One common method involves the following steps:
Protection of Valine: Valine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form Boc-Valine.
Formation of Chloromethyl Ketone: Boc-Valine is then treated with chloromethyl methyl ether (MOMCl) in the presence of a base such as sodium hydride (NaH) to introduce the chloromethyl ketone group.
Industrial Production Methods: Industrial production of Boc-Val-chloromethylketone follows similar synthetic routes but is optimized for large-scale production. This may involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: Boc-Val-chloromethylketone undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The ketone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., triethylamine), solvents (e.g., dichloromethane).
Hydrolysis: Acids (e.g., trifluoroacetic acid), solvents (e.g., dichloromethane).
Oxidation and Reduction: Oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride).
Major Products:
Substitution Products: Derivatives with substituted nucleophiles.
Hydrolysis Products: Free amine.
Oxidation and Reduction Products: Carboxylic acids and alcohols.
Mecanismo De Acción
Boc-Val-chloromethylketone exerts its effects by interacting with specific molecular targets, such as enzymes. The chloromethyl ketone group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to enzyme inhibition. This mechanism is utilized in the design of enzyme inhibitors for therapeutic applications.
Comparación Con Compuestos Similares
Boc-Val-aldehyde: Similar structure but with an aldehyde group instead of a chloromethyl ketone.
Boc-Val-methylketone: Similar structure but with a methyl ketone group instead of a chloromethyl ketone.
Boc-Val-ethylketone: Similar structure but with an ethyl ketone group instead of a chloromethyl ketone.
Uniqueness: Boc-Val-chloromethylketone is unique due to the presence of the chloromethyl ketone group, which imparts distinct reactivity and allows for specific interactions with nucleophiles. This makes it a valuable tool in synthetic chemistry and biochemical research.
Propiedades
IUPAC Name |
tert-butyl N-[(3S)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO3/c1-7(2)9(8(14)6-12)13-10(15)16-11(3,4)5/h7,9H,6H2,1-5H3,(H,13,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCFUDZWXVYJEF-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)CCl)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)CCl)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50552488 | |
| Record name | tert-Butyl [(3S)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50552488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103542-47-8 | |
| Record name | tert-Butyl [(3S)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50552488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


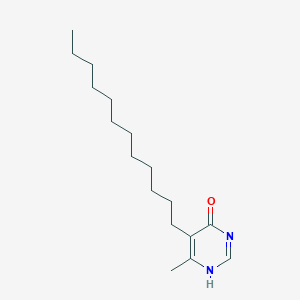
![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-3-amine](/img/structure/B8968.png)
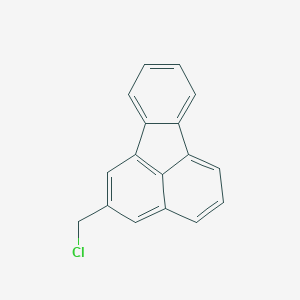
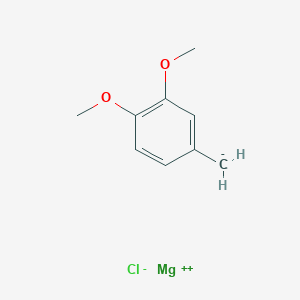
![(2S)-1-(2-aminoacetyl)-N-[(2R)-1-[[2-[[(2S)-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-2,3-dihydropyrrole-2-carboxamide](/img/structure/B8975.png)
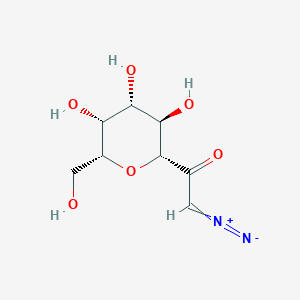
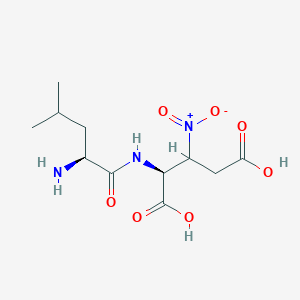
![9,10-Difluoro-2,3-dihydro-2-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid](/img/structure/B8982.png)

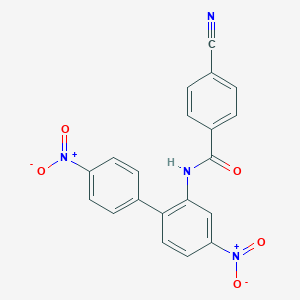
![Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI)](/img/structure/B8992.png)
